Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-
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Overview
Description
Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- is a complex organic compound known for its selective androgen receptor modulation properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Mechanism of Action
The compound exerts its effects by selectively binding to androgen receptors, acting as a full agonist. This binding leads to the modulation of gene expression and subsequent physiological effects. The molecular targets include androgen receptors in various tissues, and the pathways involved are primarily related to hormonal regulation and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenoxy)propanamide .
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide .
Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Uniqueness
Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenoxy ring, which contribute to its high binding affinity and selectivity for androgen receptors . This makes it a promising candidate for therapeutic applications where selective modulation of androgen receptors is desired.
Properties
Molecular Formula |
C17H13ClF4N2O5 |
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Molecular Weight |
436.7 g/mol |
IUPAC Name |
(2S)-3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-14-5-2-9(18)6-12(14)19)15(25)23-10-3-4-13(24(27)28)11(7-10)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m0/s1 |
InChI Key |
GNLRHOBLIRDIJW-INIZCTEOSA-N |
Isomeric SMILES |
C[C@](COC1=C(C=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Origin of Product |
United States |
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